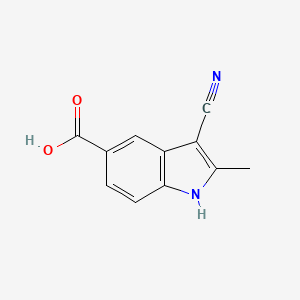

3-cyano-2-methyl-1H-indole-5-carboxylic acid

Description

Properties

CAS No. |

1360937-64-9 |

|---|---|

Molecular Formula |

C11H8N2O2 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

3-cyano-2-methyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H8N2O2/c1-6-9(5-12)8-4-7(11(14)15)2-3-10(8)13-6/h2-4,13H,1H3,(H,14,15) |

InChI Key |

UFLDIMLYPBKPOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-cyano-2-methyl-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-cyano-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like manganese dioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-cyano-2-methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to enzymes and receptors, inhibiting their activity . This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Indole Derivatives

Key Structural Features and Substituent Effects

The compound’s unique substitution pattern differentiates it from other indole carboxylic acid derivatives. Below is a comparison with structurally related compounds:

Physicochemical Properties

- Acidity: The -CN group at C3 increases the acidity of the carboxylic acid at C5 compared to methyl- or methoxy-substituted indoles (e.g., pKa of 5-methoxyindole-3-carboxylic acid ≈ 4.2 vs. estimated pKa < 3.5 for the cyano analog) .

- Solubility : The compound’s polarity suggests moderate water solubility, though lower than 3-(carboxymethyl)-2-methyl-1H-indole-5-carboxylic acid due to the absence of a second hydrophilic group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-2-methyl-1H-indole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as functionalization of indole precursors. A common approach includes halogenation (e.g., iodination) at the indole’s 3-position followed by cyano group introduction via nucleophilic substitution. Critical parameters include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling). Optimization focuses on yield and purity through iterative adjustments of stoichiometry and reaction time .

Q. How is 3-cyano-2-methyl-1H-indole-5-carboxylic acid characterized post-synthesis?

- Methodological Answer : Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyano group integration.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- FT-IR to identify carboxylic acid (-COOH) and cyano (-CN) functional groups.

Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer : While specific stability data for this compound is unavailable, general indole derivative protocols apply:

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.

- Avoid prolonged exposure to light or moisture.

- Monitor for decomposition via periodic HPLC analysis. Use desiccants and amber glassware for long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Methodological Answer : Yield optimization strategies include:

- Solvent screening : Test solvents (e.g., THF vs. DCM) for solubility and reactivity.

- Catalyst loading : Reduce palladium catalyst to 0.5–1 mol% to minimize cost without compromising efficiency.

- Workup protocols : Employ column chromatography with gradient elution (hexane/EtOAc) for high-purity isolation. Document yield variations across batches to identify reproducibility issues .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Address discrepancies by:

- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity.

- X-ray crystallography for unambiguous solid-state structure determination.

- Comparative analysis : Benchmark against structurally similar indole derivatives (e.g., methyl-substituted analogs) to identify anomalous peaks .

Q. What safety protocols mitigate risks during hazardous byproduct formation?

- Methodological Answer :

- PPE : Use nitrile gloves, face shields, and NIOSH-approved respirators (e.g., P95 for particulates) during reactions releasing toxic gases (HCN, halogens).

- Engineering controls : Perform reactions in fume hoods with scrubbers to neutralize volatile byproducts.

- Waste disposal : Segregate acidic/catalytic waste and neutralize with bicarbonate before disposal .

Q. What computational methods predict the reactivity of the cyano group for further derivatization?

- Methodological Answer :

- DFT calculations : Model electrophilic attack sites using software like Gaussian or ORCA. Focus on Fukui indices to identify nucleophilic/electrophilic regions.

- Molecular docking : Screen the cyano group’s interactions with biological targets (e.g., kinases) to prioritize synthetic modifications.

Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .

Data Gaps and Recommendations

- Physical properties : No experimental data on melting point, solubility, or pKa are available. Researchers should determine these via DSC, shake-flask methods, and potentiometric titration .

- Toxicology : Acute toxicity data are lacking. Conduct in vitro assays (e.g., MTT for cytotoxicity) before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.